molecular formula C16H19N3O4S B3008606 3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one CAS No. 2249677-96-9

3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one

Cat. No.: B3008606
CAS No.: 2249677-96-9
M. Wt: 349.41
InChI Key: KKKOJDMKRYLVAW-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a 1,3,4-oxadiazole ring, a sulfanylmethyl group, and a 1,3-dimethylazetidin-2-one group. The presence of the 3,4-dimethoxyphenyl group suggests that it may have some aromatic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,3,4-oxadiazole ring and the 1,3-dimethylazetidin-2-one group would contribute to the rigidity of the molecule, while the sulfanylmethyl group could potentially introduce some flexibility .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the 1,3,4-oxadiazole ring might contribute to the compound’s stability and reactivity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. Compounds with a 1,3,4-oxadiazole ring are of interest in various fields, including medicinal chemistry .

Properties

IUPAC Name

3-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-16(8-19(2)14(16)20)9-24-15-18-17-13(23-15)10-5-6-11(21-3)12(7-10)22-4/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKOJDMKRYLVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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